molecular formula C19H19N3O3 B2513995 N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-83-8

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2513995
CAS No.: 1021105-83-8
M. Wt: 337.379
InChI Key: WJHOGYVBJLGAPQ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative designed for scientific research, particularly in the field of multi-target therapeutic development. Pyridazinone-based compounds have attracted significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . Compounds featuring the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl scaffold are recognized as privileged structures in drug discovery, with documented potential for carbonic anhydrase (CA) inhibitory activity . The molecular architecture of this compound incorporates a benzenesulfonamide motif, which is known to anchor with the catalytic Zn²⁺ ion in carbonic anhydrase binding sites and may also promote selectivity via hydrogen bonding within hydrophilic sub-pockets of enzyme active sites . The structural framework suggests potential research applications as a multi-target ligand for investigating inflammatory pathways, particularly through the simultaneous modulation of carbonic anhydrase, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes . This multi-enzyme inhibition strategy has been recognized as valuable for developing anti-inflammatory agents that may overcome limitations associated with conventional NSAIDs . The compound features a hydrophobic N-benzyl tail that may influence selectivity toward specific enzyme isoforms, while the furan-2-yl heterocycle contributes to the electronic properties and potential binding interactions . Synthetic approaches for analogous pyridazinone derivatives typically involve cyclocondensation reactions or functionalization of preformed pyridazine cores, often followed by N-alkylation steps to introduce diverse side chains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHOGYVBJLGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazinones.

Scientific Research Applications

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The target compound shares a pyridazinone core with analogues but differs in substituents and amide groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Pyridazine Substituent Amide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(furan-2-yl) N-benzyl C20H19N3O3* 349.39 Furan enhances electron density; benzyl increases lipophilicity.
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) 3-benzyloxy Benzenesulfonamide C17H15N3O4S 357.38 Sulfonamide group improves solubility; benzyloxy may sterically hinder target binding.
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide 3-(4-chlorophenyl) Biphenyl-2-yl C26H22ClN3O2 456.93 Chlorophenyl introduces electron-withdrawing effects; biphenyl may enhance π-π stacking.
N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide 3-(furan-2-yl) 2-ethylphenyl C20H21N3O3 351.40 Ethylphenyl reduces steric bulk compared to benzyl, potentially improving metabolic stability.

*Estimated based on structural analogy to .

Hypothesized Bioactivity

  • Electron-Rich vs. Electron-Deficient Substituents : The furan-2-yl group in the target compound and may enhance binding to targets requiring aromatic stacking (e.g., kinases), whereas the 4-chlorophenyl group in could improve affinity for hydrophobic pockets.
  • Amide Group Effects : The benzyl group in the target compound may increase membrane permeability over the sulfonamide in 5a , but the latter’s solubility could improve bioavailability.

Biological Activity

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and a pyridazinone moiety, suggest various biological activities that are currently under investigation.

Structural Overview

This compound can be classified under the category of heterocyclic compounds, which are known for their diverse biological activities. The presence of the furan and pyridazinone rings contributes to its potential interactions with biological targets. The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, and its molecular weight is approximately 342.39 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : By interacting with specific receptors, it may influence signaling pathways critical for cell proliferation and survival.
  • Gene Expression Alteration : It could affect transcription factors, thereby modulating gene expression related to various biological processes.

Biological Activity Studies

Recent studies have focused on evaluating the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
HeLa5.0Significant growth inhibition
MCF-78.0Moderate growth inhibition
A549 (Lung cancer)10.0Mild growth inhibition
Jurkat (T-cell)3.5Strong selective cytotoxicity

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Case Studies

  • In Vivo Efficacy : In a study involving Balb/c mice with implanted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to apoptosis induction in tumor cells.
  • Mechanistic Insights : Further investigation using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, indicating a possible mechanism involving oxidative stress.

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